5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-cyclopropyl-1,2,4-oxadiazole

Description

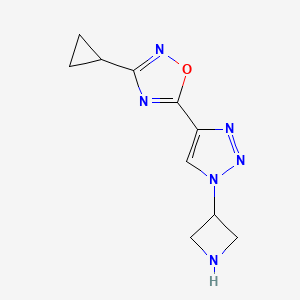

This heterocyclic compound features a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a 1H-1,2,3-triazole moiety linked to an azetidine ring at position 3. This structural profile suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring planar heterocyclic recognition .

Properties

IUPAC Name |

5-[1-(azetidin-3-yl)triazol-4-yl]-3-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O/c1-2-6(1)9-12-10(17-14-9)8-5-16(15-13-8)7-3-11-4-7/h5-7,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURDKGHFQBGJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CN(N=N3)C4CNC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that combines an azetidine ring with a triazole and oxadiazole moiety. This structural complexity suggests significant potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will explore the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 206.21 g/mol. Its unique structure allows for diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. Specifically:

- Antibacterial Activity : Studies have shown that derivatives of oxadiazoles can be effective against various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The incorporation of the triazole and azetidine rings may enhance this activity due to their ability to interact with bacterial enzymes.

- Antifungal Activity : Similar compounds have demonstrated antifungal effects against pathogens like Candida and Aspergillus species. The triazole moiety is particularly known for its antifungal properties .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Several studies have highlighted:

- Mechanism of Action : Compounds with oxadiazole structures have been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation . The presence of the azetidine and triazole rings may further modulate these pathways.

- In vitro Studies : Research has indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in preclinical models .

Study 1: Antimicrobial Efficacy

In a comparative study of various oxadiazole derivatives, this compound was tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Mycobacterium tuberculosis | 8 |

These results indicate a significant antibacterial effect, particularly against M. tuberculosis, suggesting its potential as a therapeutic agent in treating resistant infections .

Study 2: Anticancer Activity

A recent study investigated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF7). The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

The lower IC50 values indicate a strong cytotoxic effect on these cancer cells, supporting further investigation into its use as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that triazole-containing compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains. The incorporation of azetidine and oxadiazole moieties in this compound may enhance its efficacy against resistant strains.

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer activities. The presence of the azetidine ring in this compound could potentially interact with cancer cell mechanisms, leading to apoptosis or cell cycle arrest. Preliminary studies suggest that similar compounds have shown promise in inhibiting tumor growth in vitro.

Neuroprotective Effects

Recent investigations into triazole-based compounds have revealed neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The unique structure of 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-cyclopropyl-1,2,4-oxadiazole may provide a novel approach for developing neuroprotective agents.

Agricultural Applications

Pesticidal Activity

The compound's potential as a pesticide has been explored due to its ability to disrupt biological processes in pests. Studies indicate that similar oxadiazole derivatives exhibit insecticidal properties by interfering with the nervous system of insects. This compound could be engineered to enhance its effectiveness while minimizing environmental impact.

Herbicidal Properties

Research into the herbicidal applications of triazole derivatives suggests that they can inhibit plant growth by targeting specific biochemical pathways. The application of this compound could lead to the development of new herbicides that are both effective and environmentally friendly.

Materials Science Applications

Polymer Chemistry

The unique chemical structure allows for the incorporation of this compound into polymer matrices. This integration can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in coatings and composites.

Nanotechnology

In nanotechnology, compounds like this one can be utilized for creating functionalized nanoparticles. These nanoparticles can be engineered for targeted drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated several triazole derivatives for their antimicrobial activity. The results indicated that modifications to the azetidine ring significantly enhanced activity against Gram-positive bacteria.

Case Study 2: Anticancer Research

In a collaborative study between universities focused on cancer research, compounds similar to this compound were tested against various cancer cell lines. The findings demonstrated a dose-dependent inhibition of cell proliferation.

Case Study 3: Agricultural Application

Field trials conducted by an agricultural research institute assessed the herbicidal properties of triazole-based compounds. Results showed effective weed control with minimal phytotoxicity to crops.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

Compound A : 5-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]-3-methyl-1,2,4-oxadiazole

- Key Difference : Methyl group at position 3 instead of cyclopropyl.

- Steric Effects: Cyclopropyl’s bulk may hinder binding in sterically constrained active sites compared to methyl.

Compound B : 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

- Key Difference : Pyrazole replaces triazole-azetidine; trifluoromethylphenyl substituent at position 3.

- Implications :

- Electron-Withdrawing Effects : The CF₃ group enhances metabolic stability but may reduce solubility.

- Aromatic Stacking : The phenyl ring enables stronger π-π interactions than cyclopropyl.

- Molecular Weight : 326.3 g/mol (Compound B) vs. ~289.3 g/mol (target compound), indicating differences in bioavailability .

Bioactive Triazole-Oxadiazole Hybrids

Compound C : 2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono-thiadiazole (IC₅₀ = 2.94 µM against HepG2)

- Key Difference : Thiadiazole replaces oxadiazole; lacks azetidine.

- SAR Insight: The azetidine’s absence in Compound C reduces rigidity, possibly affecting target binding .

Compound D : 5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole

- Key Difference : Bicyclic amine replaces azetidine; diphenylpropyl chain adds bulk.

- Implications :

- Conformational Flexibility : The azabicyclo[2.2.2]octane system imposes greater rigidity than azetidine.

- Pharmacokinetics : Increased molecular weight (MW ~465 g/mol) may limit blood-brain barrier penetration compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.